molecular formula C12H16ClN3OS B2356355 2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride CAS No. 474648-40-3

2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride

Cat. No. B2356355
CAS RN: 474648-40-3
M. Wt: 285.79
InChI Key: LFLRHANNPUHTHU-UHFFFAOYSA-N
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Description

2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as IMMA and is used as a pharmacological tool in various studies.

Scientific Research Applications

Anticancer Activities

  • Synthesized imidazole derivatives, including structures related to 2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride, have been investigated for their anticancer activities. Some compounds in this category exhibited reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

Antibacterial and Antifungal Activities

  • Compounds similar to the chemical have been tested for their antibacterial and antifungal properties. The synthesized compounds showed significant activities against a range of bacterial and fungal strains, suggesting potential applications in treating infectious diseases (Bhatt, Nimavat, & Vyas, 2013).

HIV-1 Inhibition

  • Analogues of this compound have been synthesized and found active against HIV-1 (wild type). This suggests potential use in the development of new treatments for HIV-1 (Loksha et al., 2005).

Enzyme Inhibitory Potential

  • Research involving derivatives of 2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride, has demonstrated enzyme inhibitory activities, particularly against α-glucosidase and acetylcholinesterase. This suggests their potential use in treating diseases related to these enzymes (Abbasi et al., 2019).

Antimicrobial and Anticancer Agents

  • Similar compounds have been synthesized and studied for their antimicrobial and anticancer properties. These compounds were tested against human lung adenocarcinoma cells and showed promising results (Evren et al., 2019).

Antifungal Agents

  • The compound's derivatives have been synthesized for use as antifungal agents. These studies include molecular docking to understand the mode of action towards specific fungal enzymes, suggesting a potential role in treating drug-resistant fungal infections (Altındağ et al., 2017).

Anthelmintic Activity

  • Research has been conducted on the anthelmintic activity of compounds related to 2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride, showing effectiveness against Pheretima posthumous, a type of worm. This indicates potential use in treating parasitic worm infections (Kumar & Sahoo, 2014).

Antimicrobial Activity

  • Novel synthesized derivatives have demonstrated significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Yadav et al., 2017).

Mechanism of Action

Target of Action

Compounds with an imidazoline structure are often associated with the inhibition of branched-chain amino acid synthesis .

Mode of Action

It is known that imidazoline compounds often act as inhibitors of the enzyme acetolactate synthase (als), also known as acetohydroxyacid synthase (ahas) . This enzyme is crucial for the synthesis of branched-chain amino acids. By inhibiting this enzyme, the compound disrupts protein and DNA synthesis .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids, including valine, leucine, and isoleucine . The inhibition of ALS leads to a reduction in these amino acids, disrupting protein and DNA synthesis .

Pharmacokinetics

The solubility of the compound in various solvents is provided . The compound is soluble in water, acetone, dichloromethane, toluene, isopropanol, and methanol . This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents.

Result of Action

The result of the compound’s action is the disruption of protein and DNA synthesis due to the reduction in levels of branched-chain amino acids . This can lead to the inhibition of growth in organisms that are sensitive to the compound.

Action Environment

The compound is stable under acidic and neutral conditions but decomposes in the presence of strong bases . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.

properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS.ClH/c1-9-2-4-10(5-3-9)15-11(16)8-17-12-13-6-7-14-12;/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLRHANNPUHTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride

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